Purity Advantage: 98% Standard Purity for 6-Bromo Isomer vs. 95% for 5-Bromo Regioisomer
4-(6-Bromopyridin-2-yl)piperazin-2-one (CAS 1289097-77-3) is commercially available at ≥98% purity with batch-specific QC certificates (NMR, HPLC, GC) . In contrast, the 5-bromo-2-pyridyl regioisomer (CAS 1197235-94-1) is standardly supplied at ≥95% purity . This 3-percentage-point purity differential corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is consequential for multi-step synthetic sequences where cumulative impurity carryover degrades final product yield and purity. The availability of triple-detector QC (NMR + HPLC + GC) for the 6-bromo isomer further reduces procurement uncertainty relative to the 5-bromo analog, for which fewer vendors disclose comprehensive batch analytics.
| Evidence Dimension | Commercially supplied standard purity |
|---|---|
| Target Compound Data | ≥98% (with NMR, HPLC, GC batch QC reports) |
| Comparator Or Baseline | 4-(5-Bromopyridin-2-yl)piperazin-2-one (CAS 1197235-94-1): ≥95% purity |
| Quantified Difference | 3-percentage-point purity advantage; ≤2% total impurities vs. ≤5% |
| Conditions | Commercial supply specifications from Bidepharm and Leyan for target compound; Bidepharm, BocSci, and MolCore for comparator. |
Why This Matters
A 3% purity gap reduces downstream purification burden and cumulative impurity carryover in multi-step synthesis campaigns.
